molecular formula C17H14ClN3O2 B1344481 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid CAS No. 895032-59-4

4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid

Cat. No. B1344481
M. Wt: 327.8 g/mol
InChI Key: PASSNPIQQZUGDM-UHFFFAOYSA-N
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Description

4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid, commonly referred to as 4-amino-3-methyl-4-chlorobenzoic acid (AMCA), is an organic compound with a wide range of applications in the scientific research field. AMCA is a versatile molecule that can be used for the synthesis of various compounds, for the study of biochemical and physiological effects, and for the development of new drugs and therapies.

Scientific Research Applications

Antimicrobial and Anticancer Properties

A series of compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, were synthesized and characterized. These compounds demonstrated significant in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than the reference drug doxorubicin. The compounds exhibited good to excellent antimicrobial activity, indicating their potential in medical and pharmaceutical research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Hydrogen-Bonded Supramolecular Structures

The compound ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is involved in forming hydrogen-bonded supramolecular structures. This compound and similar ones are linked by various hydrogen bonds to form complex structures in one, two, and three dimensions. These findings highlight the compound's relevance in material science and crystallography, contributing to the understanding of molecular interactions and structure formation (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Supramolecular Assembly and Synthesis

A variety of pyrazole derivatives, including those related to 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid, have been studied for their potential in forming supramolecular assemblies. These compounds are involved in various hydrogen bonding interactions, leading to the formation of complex molecular structures. The synthesis and characterization of these compounds contribute to a better understanding of their properties and potential applications in fields like material science and molecular chemistry (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

properties

IUPAC Name

4-[5-amino-4-(4-chlorophenyl)-3-methylpyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-15(11-2-6-13(18)7-3-11)16(19)21(20-10)14-8-4-12(5-9-14)17(22)23/h2-9H,19H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASSNPIQQZUGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid

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